molecular formula C20H24N2O4 B279548 N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide

N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide

Cat. No. B279548
M. Wt: 356.4 g/mol
InChI Key: JISRAJIRRREYIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide, also known as MPA-Na, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MPA-Na is a synthetic compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess potent anti-inflammatory and analgesic properties.

Mechanism of Action

The exact mechanism of action of N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide is not fully understood, but it is believed to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes by inhibiting the activity of cyclooxygenase (COX) enzymes. Additionally, N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide has been shown to possess potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions. Additionally, N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide has been shown to possess antitumor activity, making it a potential candidate for cancer therapy. Furthermore, N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide has been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide in lab experiments is its potent anti-inflammatory and analgesic properties, which make it a useful tool for studying the mechanisms of inflammation and pain. Additionally, N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide has been shown to possess antitumor and neuroprotective properties, making it a useful tool for studying cancer and neurodegenerative diseases. However, one of the limitations of using N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide in lab experiments is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the research on N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide. One possible direction is the development of new analogs of N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide with improved potency and selectivity for specific targets. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide and its potential applications in the treatment of various diseases. Furthermore, studies are needed to assess the potential toxicity of N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide and its analogs in vivo. Overall, the research on N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide holds great promise for the development of new therapies for various diseases.

Synthesis Methods

The synthesis of N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide involves the reaction of 2-methoxy-4-nitrophenol with 4-methylphenylacetic acid in the presence of thionyl chloride, followed by reduction of the resulting intermediate with sodium borohydride. The resulting compound is then acetylated with acetic anhydride and treated with sodium methoxide to yield N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide.

Scientific Research Applications

N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide has been extensively studied for its potential applications in various fields of research. It has been shown to possess potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions such as arthritis, colitis, and asthma. Additionally, N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide has been shown to possess antitumor activity, making it a potential candidate for cancer therapy. Furthermore, N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide has been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

N-[2-methoxy-4-[[2-(4-methylphenoxy)acetyl]amino]phenyl]-2-methylpropanamide

InChI

InChI=1S/C20H24N2O4/c1-13(2)20(24)22-17-10-7-15(11-18(17)25-4)21-19(23)12-26-16-8-5-14(3)6-9-16/h5-11,13H,12H2,1-4H3,(H,21,23)(H,22,24)

InChI Key

JISRAJIRRREYIT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC

Origin of Product

United States

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